Eldecalcitol (pre-form)

Osteoporosis Fracture Prevention Active Vitamin D Analog

Eldecalcitol (CAS 201854-22-0; also referenced as ED-71 or CAS 104121-92-8 for the active form) is an orally administered, 2β-(3-hydroxypropyloxy)-substituted analog of 1α,25-dihydroxyvitamin D₃ (calcitriol). Approved in Japan since 2011 for osteoporosis treatment, it belongs to the active vitamin D₃ class but is structurally distinct from its closest clinical analogs—alfacalcidol (a liver-activated prodrug of calcitriol) and calcitriol itself.

Molecular Formula C₃₀H₅₀O₅
Molecular Weight 490.72
CAS No. 201854-22-0
Cat. No. B1142631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldecalcitol (pre-form)
CAS201854-22-0
Synonyms(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol;  (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3
Molecular FormulaC₃₀H₅₀O₅
Molecular Weight490.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eldecalcitol (CAS 201854-22-0) – A Structurally Differentiated Active Vitamin D₃ Analog for Osteoporosis


Eldecalcitol (CAS 201854-22-0; also referenced as ED-71 or CAS 104121-92-8 for the active form) is an orally administered, 2β-(3-hydroxypropyloxy)-substituted analog of 1α,25-dihydroxyvitamin D₃ (calcitriol) . Approved in Japan since 2011 for osteoporosis treatment, it belongs to the active vitamin D₃ class but is structurally distinct from its closest clinical analogs—alfacalcidol (a liver-activated prodrug of calcitriol) and calcitriol itself . The 3-hydroxypropoxy group at the 2β-position confers a unique pharmacological profile characterized by high affinity for vitamin D-binding protein (DBP), resistance to CYP24A1-mediated catabolism, and a prolonged plasma elimination half-life of approximately 50–53 hours, none of which are shared by calcitriol or alfacalcidol .

Why Eldecalcitol Cannot Be Replaced by Generic Calcitriol or Alfacalcidol


Although alfacalcidol and calcitriol share the vitamin D receptor (VDR) activation mechanism with eldecalcitol, their pharmacokinetic and pharmacodynamic profiles diverge substantially . Alfacalcidol requires hepatic 25-hydroxylation to become active calcitriol—a step subject to inter-patient variability—while calcitriol itself has a short plasma half-life (~5–8 hours) and is rapidly catabolized by CYP24A1 . Eldecalcitol evades CYP24A1-dependent degradation, binds DBP with higher affinity, and achieves a half-life of approximately 50–53 hours, enabling once-daily dosing with sustained target engagement . These molecular differences translate into quantitatively superior clinical outcomes: eldecalcitol 0.75 μg/day reduced vertebral fracture incidence by 26% (relative risk reduction) versus alfacalcidol 1.0 μg/day over 3 years in a randomized Phase III trial, an efficacy margin that generic substitution with alfacalcidol or calcitriol cannot replicate .

Quantitative Differentiation of Eldecalcitol vs. Alfacalcidol and Calcitriol: A Procurement-Relevant Evidence Guide


Eldecalcitol vs. Alfacalcidol: 26% Relative Risk Reduction in Vertebral Fracture Over 36 Months

In a randomized, double-blind, active-comparator Phase III superiority trial (n=1054), eldecalcitol 0.75 μg/day reduced the 36-month incidence of vertebral fractures to 13.4% versus 17.5% for alfacalcidol 1.0 μg/day (hazard ratio 0.74; 90% CI 0.56–0.97), an absolute risk reduction of 4.1% and a relative risk reduction of 26% . Post-hoc analysis further demonstrated a marked reduction in wrist fractures: 1.1% for eldecalcitol versus 3.6% for alfacalcidol (hazard ratio 0.29; 95% CI 0.11–0.77), equating to a 71% relative risk reduction . A meta-analysis of 8 RCTs (n=2368) confirmed that eldecalcitol reduced overall osteoporotic fracture risk (RR 0.70; 95% CI 0.55–0.88; P=0.003) and vertebral fracture risk (RR 0.74; 95% CI 0.55–0.98; P=0.038), with subgroup analyses showing superiority over alfacalcidol .

Osteoporosis Fracture Prevention Active Vitamin D Analog

Eldecalcitol vs. Alfacalcidol: Superior BMD Maintenance in Glucocorticoid-Induced Osteoporosis at 24 Months

In a randomized, open-label, parallel-group study (e-GLORIA) comparing eldecalcitol 0.75 μg/day versus alfacalcidol 1.0 μg/day in patients with glucocorticoid-induced osteoporosis, eldecalcitol produced a between-group difference in lumbar spine BMD of +1.29% at 12 months (P<0.01) and +1.10% at 24 months (P<0.05) . Total hip BMD showed a between-group difference of +0.97% and femoral neck BMD a difference of +1.22% at 24 months (both P<0.05), as bone density was maintained with eldecalcitol but declined with alfacalcidol .

Glucocorticoid-Induced Osteoporosis Bone Mineral Density Secondary Osteoporosis

Eldecalcitol vs. Alfacalcidol: Significantly Greater Suppression of Bone Resorption Marker Urinary NTX at 12 Weeks

In a randomized, open-label, head-to-head trial in 59 Japanese postmenopausal women, eldecalcitol 1.0 μg/day reduced urinary type I collagen N-telopeptide (NTX)—a validated bone resorption marker—by −35% at 12 weeks versus −6% for alfacalcidol 1.0 μg/day, a net difference of −29 percentage points . Even the lower eldecalcitol dose of 0.5 μg/day suppressed NTX by −30%, exceeding alfacalcidol's effect by −24 percentage points. Serum bone-specific alkaline phosphatase (BALP), a bone formation marker, showed similar reductions across groups (−29% for eldecalcitol 1.0 μg vs. −22% for alfacalcidol), indicating that eldecalcitol achieves stronger uncoupling of bone resorption from formation .

Bone Turnover Markers NTX Resorption Inhibition

Eldecalcitol vs. Calcitriol: CYP24A1 Metabolic Resistance—kcat/Km Reduced to 3% of Calcitriol's Value

In vitro metabolism studies using recombinant human CYP24A1 demonstrated that the catalytic efficiency (kcat/Km) for 24- or 23-hydroxylation of eldecalcitol is only 3% of that for calcitriol (1α,25(OH)₂D₃) . This near-complete resistance to the primary catabolic enzyme of active vitamin D is attributed to steric interference of the 3-hydroxypropoxy group with the CYP24A1 active site, as confirmed by in silico docking analyses . Instead, eldecalcitol is metabolized principally by sterol C4-methyl oxidase (SC4MOL) in the liver rather than CYP24A1 in target tissues, constituting a metabolic pathway switch not available to calcitriol .

CYP24A1 Metabolic Stability Pharmacokinetics

Eldecalcitol vs. Calcitriol: Higher DBP Affinity and Extended Plasma Half-Life (~50–53 Hours)

Eldecalcitol binds to human vitamin D-binding protein (DBP) with higher affinity than calcitriol, while exhibiting lower affinity for the vitamin D receptor (VDR) itself . This DBP affinity profile, combined with CYP24A1 resistance, yields a mean plasma elimination half-life (t₁/₂) of approximately 50 hours in healthy Chinese subjects and approximately 53 hours as reported in Japanese pharmacokinetic characterization . By contrast, calcitriol has a half-life of approximately 5–8 hours, requiring multiple daily dosing for sustained VDR engagement. The prolonged half-life supports once-daily oral dosing of eldecalcitol 0.75 μg .

Pharmacokinetics DBP Binding Half-Life

Eldecalcitol vs. Alfacalcidol: Improvement of Cortical and Trabecular Bone Microarchitecture by HR-pQCT

In a secondary analysis of a randomized, double-blind comparative trial using high-resolution peripheral quantitative CT (HR-pQCT), one year of eldecalcitol 0.75 μg/day significantly increased total volumetric BMD at the radius by +1.67% (P=0.043 vs. baseline) and trabecular vBMD by +2.91% (P=0.043), while alfacalcidol 1.0 μg/day was associated with a significant reduction in cortical vBMD at the tibia (−0.88%; P=0.043) . Cortical area at the radius increased by +1.82% with eldecalcitol but decreased with alfacalcidol; trabecular number at the tibia increased by +3.09% with eldecalcitol but did not increase with alfacalcidol. Trabecular separation decreased by −2.22% with eldecalcitol but tended to increase with alfacalcidol .

Bone Microarchitecture HR-pQCT Cortical Bone

High-Impact Application Scenarios for Eldecalcitol Based on Quantitative Differentiation Evidence


Clinical Procurement for Osteoporosis Fracture Prevention Programs

Health systems and formularies requiring evidence-based, active-comparator-proven fracture reduction should prioritize eldecalcitol over alfacalcidol. The Phase III evidence demonstrating a 26% relative risk reduction in vertebral fractures (absolute risk reduction 4.1% over 3 years) and a 71% relative risk reduction in wrist fractures substantiates a therapeutic margin that generic alfacalcidol cannot match . This is particularly relevant in populations where fracture prevention is the primary clinical endpoint and procurement decisions are driven by comparative effectiveness data.

Glucocorticoid-Induced Osteoporosis Clinical Trials and Treatment Protocols

For clinical trials or treatment programs targeting glucocorticoid-induced osteoporosis (GIO), eldecalcitol offers a quantifiable advantage in BMD preservation versus alfacalcidol. The e-GLORIA trial demonstrated between-group BMD differences of +1.10% at the lumbar spine and +1.22% at the femoral neck at 24 months, with BMD maintained on eldecalcitol but declined on alfacalcidol . This supports compound selection in GIO where alfacalcidol has been widely used but shows inferior bone mass preservation.

Preclinical Osteoporosis Models Requiring Potent Bone Resorption Suppression

In rodent models of estrogen-deficient osteoporosis, eldecalcitol dose-dependently suppresses osteoclast surface and eroded surface while stimulating bone minimodeling (focal bone formation without prior resorption) more potently than calcitriol at equivalent dosing . The quantitative superiority in both resorption suppression and minimodeling stimulation makes eldecalcitol a differentiated tool compound for preclinical studies investigating bone anabolic/resorption coupling mechanisms.

Long-Acting Vitamin D Analog Programs Requiring Sustained Pharmacokinetic Exposure

Drug development programs seeking a vitamin D receptor agonist with a validated long plasma half-life should consider eldecalcitol, which achieves approximately 50–53 hours versus 5–8 hours for calcitriol, driven by high DBP affinity and near-complete resistance to CYP24A1-mediated degradation (kcat/Km reduced to 3% of calcitriol's value) . This enables once-daily dosing with stable systemic exposure, a meaningful differentiator for chronic disease indications where compliance and sustained target engagement are critical.

Quote Request

Request a Quote for Eldecalcitol (pre-form)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.